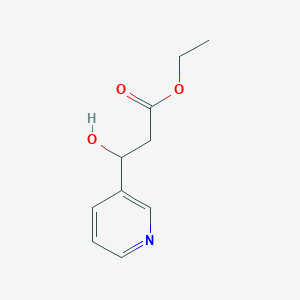

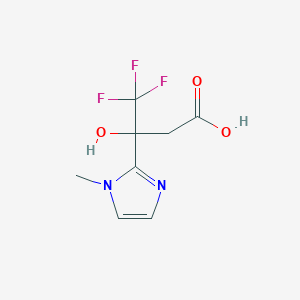

![molecular formula C7H10O2 B2862877 7-氧杂双环[2.2.1]庚烷-2-甲醛 CAS No. 878167-02-3](/img/structure/B2862877.png)

7-氧杂双环[2.2.1]庚烷-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound with the CAS Number: 878167-02-3 . It has a molecular weight of 126.16 . The IUPAC name for this compound is 7-oxabicyclo [2.2.1]heptane-2-carbaldehyde .

Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A new class of conformationally constrained 7-oxabicyclo [2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized .Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde can be viewed using Java or Javascript . The structures of phases III and IV are ordered and have been solved from the powder diffraction data by direct-space methods .Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes several reactions. For instance, it undergoes oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The reaction of 7-oxabicyclo [2.2.1]heptane gives exclusively trans -cyclohexane-1,4-diol dinitrate .Physical And Chemical Properties Analysis

The physical form of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is liquid . It has a storage temperature of -10 . The density of 7-Oxabicyclo[2.2.1]heptane is 0.968 g/mL at 25 °C .科学研究应用

对布朗斯特酸的反应活性

7-氧杂双环[2.2.1]庚二烯衍生物,包括 7-氧杂双环[2.2.1]庚烷-2-甲醛,在用布朗斯特酸处理时表现出不同的反应。这些反应可以导致酚、富烯和来自逆狄尔斯-阿尔德反应的产物的形成,这些产物受实验条件和所用布朗斯特酸的性质影响 (Maggiani, Tubul, & Brun, 1999)。

双环体系的构建

使用源自 3-环己烯-1-醇衍生物的顺式-3,4-环氧-1-环己醇衍生物,开发了一种构建 7-氧杂双环[2.2.1]庚烷骨架的新方法。该过程涉及在丙腈中与碘化锂加热,可以高产率转化为 7-氧杂双环[2.2.1]庚烷衍生物 (Iwakura, Tokura, & Tanino, 2017)。

光学活性衍生物的合成

已经实现了光学活性 7-氧杂双环[2.2.1]庚烷衍生物的合成。这涉及将 7-氧杂双环[2.2.1]庚烷-2,3-二羧酸酐转化为非对映异构酸酯,然后转化为对映体纯内酯 (Das, Haslanger, Gougoutas, & Malley, 1987)。

碳水化合物衍生物的制备

7-氧杂双环[2.2.1]庚烷基体系提供了一种快速、立体选择性的进入碳水化合物衍生物的方法。这由呋喃与各种亲双烯体进行狄尔斯-阿尔德反应促进 (Ager & East, 1994)。

对映体纯的构件块

源自 7-氧杂双环[2.2.1]庚烷-2-甲醛的 (±)-1-甲基-7-氧杂双环[2.2.1]庚烷-2-酮是一种通用的手性构件块,可用于合成各种萜类,包括尤德曼、琼脂呋喃和类胡萝卜素 (Guangzhe Yu, 2005)。

受保护的氨基-羟基-环戊烷-甲醛衍生物的合成

7-氧杂双环[2.2.1]庚-5-烯-2-基衍生物经历环加成反应,以高立体选择性生成受保护的氨基-羟基-环戊烷-甲醛衍生物 (Reymond & Vogel, 1990)。

瓦格纳-梅尔魏恩重排

7-氧杂双环[2.2.1]庚-2-烯可以在特定反应条件下重排为 2-氧杂双环[2.2.1]庚烷衍生物,提供对烷基中的瓦格纳-梅尔魏恩 1,2-键转移的见解 (Campbell, Sainsbury, & West, 1987)。

安全和危害

未来方向

Compounds related to 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, such as 7 and 8, are good inhibitors of calcineurin [protein phosphatase 2B (PP2B)] which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) . This suggests potential future directions in the study of these compounds.

作用机制

Target of Action

Related compounds such as 7-oxanorbornanes have been found to exhibit biological activity , suggesting potential interactions with biological targets.

Biochemical Pathways

It’s worth noting that 7-oxanorbornanes and their derivatives have been used in the synthesis of various bioactive compounds , indicating potential involvement in diverse biochemical pathways.

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context

Cellular Effects

It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins and may affect its localization or accumulation

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

属性

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBTXMZEYAAYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

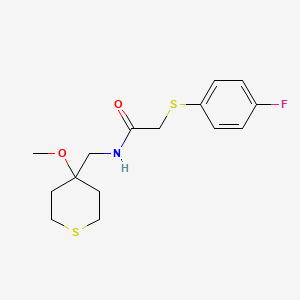

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)

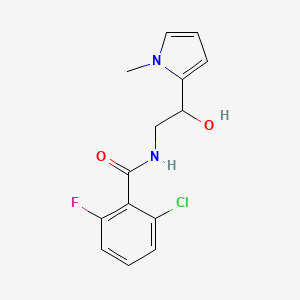

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)

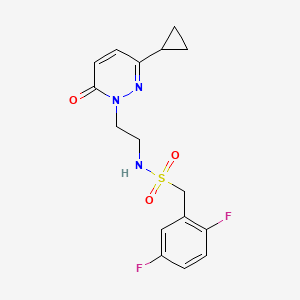

![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2862814.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyrimidine](/img/structure/B2862817.png)